molecular formula C12H14N2O5 B13679565 Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate

Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate

Cat. No.: B13679565
M. Wt: 266.25 g/mol
InChI Key: HTYWVEUBCLGQES-UHFFFAOYSA-N
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Description

Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate is a chemical compound with the molecular formula C12H14N2O5 It is known for its unique structure, which includes a nitro group, an oxetane ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate typically involves multi-step reactions. One common method includes the following steps :

    Hydrogenation: Using hydrogen gas and 10% palladium on carbon (Pd/C) as a catalyst in tetrahydrofuran (THF) at 20°C for 4 hours.

    Acid Treatment: Treating the intermediate with toluene-4-sulfonic acid in acetonitrile at 50°C for 2 hours.

    Cyclization: Reacting with 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine in water at 20°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

    Cyclization: The oxetane ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Hydrogenation: Hydrogen gas and 10% palladium on carbon in tetrahydrofuran.

    Acid Treatment: Toluene-4-sulfonic acid in acetonitrile.

    Cyclization: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine in water.

Major Products Formed

    Reduction: Formation of the corresponding amino compound.

    Substitution: Formation of various substituted benzoates.

    Cyclization: Formation of complex heterocyclic compounds.

Scientific Research Applications

Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate is not well-documented. its effects are likely related to its ability to undergo various chemical reactions, such as reduction and substitution, which can modify its structure and properties. The molecular targets and pathways involved would depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate: Similar structure but with different substituents on the benzoate ring.

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

methyl 4-nitro-3-(oxetan-2-ylmethylamino)benzoate

InChI

InChI=1S/C12H14N2O5/c1-18-12(15)8-2-3-11(14(16)17)10(6-8)13-7-9-4-5-19-9/h2-3,6,9,13H,4-5,7H2,1H3

InChI Key

HTYWVEUBCLGQES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NCC2CCO2

Origin of Product

United States

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